molecular formula C7H9BrN2O B7979878 (2-Bromo-6-methoxypyridin-3-yl)methanamine

(2-Bromo-6-methoxypyridin-3-yl)methanamine

Cat. No.: B7979878
M. Wt: 217.06 g/mol
InChI Key: TWIQCTLOSYNZDV-UHFFFAOYSA-N
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Description

(2-Bromo-6-methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine typically involves the bromination of 6-methoxypyridin-3-yl)methanamine. One common method is the reaction of 2-chloro-6-methoxypyridine with bromotrimethylsilane, followed by amination to introduce the methanamine group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-6-methoxypyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methanamine group allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-methoxypyridin-3-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

(2-bromo-6-methoxypyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIQCTLOSYNZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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